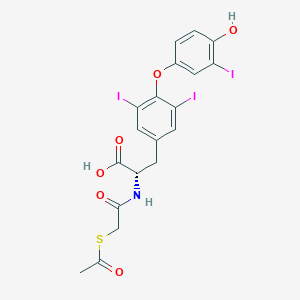
Chromium(2+);dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(2+);dihydroxide can be synthesized through several methods. One common approach involves the reduction of chromium(III) compounds. For instance, chromium(III) chloride can be reduced using zinc in an acidic medium to produce chromium(II) chloride, which can then be treated with a base to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited applications and the stability issues associated with chromium(II) compounds. when required, it can be produced using controlled reduction processes in specialized facilities.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(2+);dihydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(II) compounds are prone to oxidation, converting to chromium(III) or chromium(VI) compounds.
Reduction: Although less common, this compound can be reduced further under specific conditions.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using various acids or bases.
Major Products Formed
Oxidation: Chromium(III) hydroxide or chromium(VI) oxide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chromium(2+);dihydroxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other chromium compounds and in studying redox reactions.
Biology: Research into its potential biological effects and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic uses, although this is less common.
Wirkmechanismus
The mechanism by which chromium(2+);dihydroxide exerts its effects involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the conditions. This dual capability makes it useful in various chemical processes. The molecular targets and pathways involved are primarily related to its redox activity and interaction with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Chromium(2+);dihydroxide can be compared with other chromium compounds:
Chromium(III) hydroxide: More stable and commonly encountered in various applications.
Chromium(VI) oxide: A strong oxidizing agent with significant industrial use.
Chromium(II) chloride: Another chromium(II) compound with similar redox properties but different reactivity.
Similar Compounds
- Chromium(III) hydroxide (Cr(OH)₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(II) chloride (CrCl₂)
This compound is unique due to its specific oxidation state and the resulting chemical properties, making it a compound of interest for specialized research and applications .
Eigenschaften
CAS-Nummer |
12018-01-8; 12626-43-6 |
|---|---|
Molekularformel |
CrH2O2 |
Molekulargewicht |
86.01 |
IUPAC-Name |
chromium(2+);dihydroxide |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2/q+2;;/p-2 |
InChI-Schlüssel |
JSIVCHPFSUMIIU-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Cr+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)










![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
